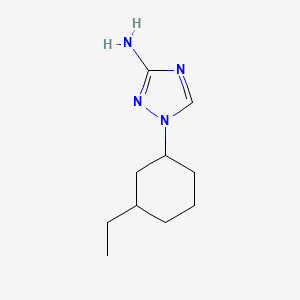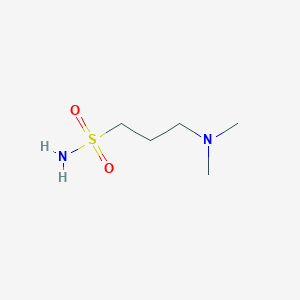
3-(Dimethylamino)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an organic moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone. The reaction mixture is stirred at low temperatures (around -10°C) for several hours, followed by warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Amines and related derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the sulfonamide group.
Dimethylaminopropylamine: Another related compound used in the synthesis of surfactants and other chemicals.
Uniqueness
3-(Dimethylamino)propane-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C5H14N2O2S |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
3-(dimethylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
Clave InChI |
BJCLIJHWFYJQGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


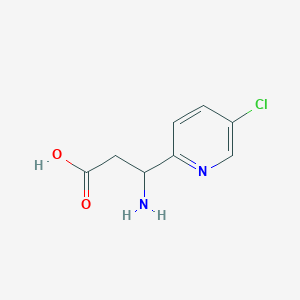
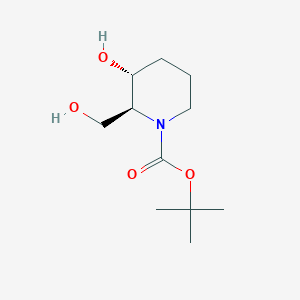
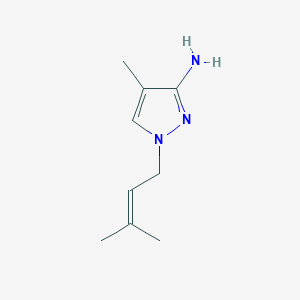
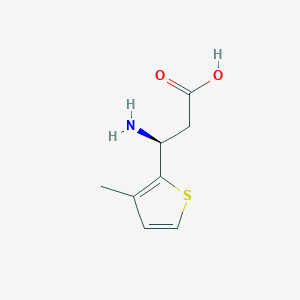
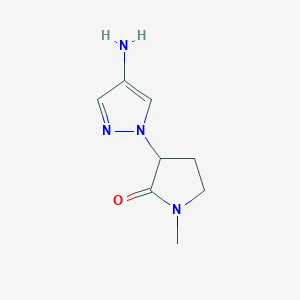
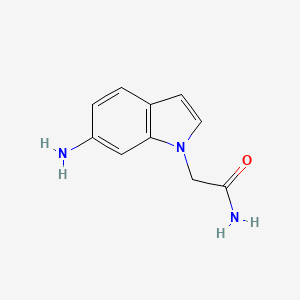
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
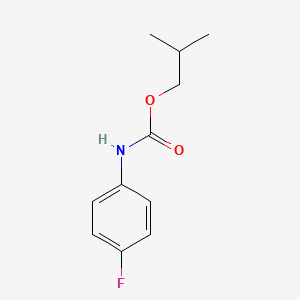
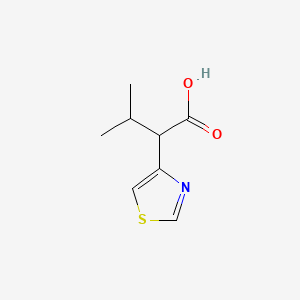
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
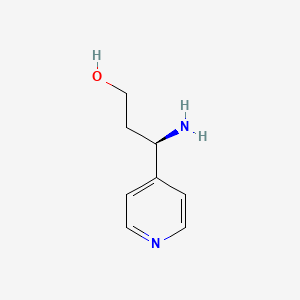
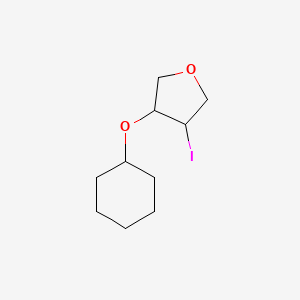
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
